D-Fructose

Sweetener formulation Sensory science Food product development

D-Fructose (CAS 30237-26-4) is the naturally occurring D-enantiomer, delivering 1.73× sucrose sweetness and a low glycemic index of 23—ideal for diabetic-friendly beverages and reduced-calorie foods. Its lower melting onset (112.7°C) enables low-temperature processing, while rapid hepatic metabolism supports metabolic research. Unlike glucose or sucrose, D-fructose provides unmatched sweetness potency per gram. Specify stereochemical purity for consistent results.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 30237-26-4
Cat. No. B7821831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose
CAS30237-26-4
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1
InChIKeyLKDRXBCSQODPBY-VRPWFDPXSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water at 20Â °C: good

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose (CAS 30237-26-4) Procurement & Specification Overview: Monosaccharide Identity and Isomeric Context


D-Fructose (CAS 30237-26-4) is a ketohexose monosaccharide with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol, existing as a crystalline solid with a density of 1.665 g/cm³ at 16°C and a melting range of 129-130°C . It is the naturally occurring D-enantiomer of fructose, distinct from its L-isomer and the racemic DL mixture, and is widely recognized as the sweetest of all naturally occurring sugars [1]. CAS 30237-26-4 is a registry number that encompasses both the pure D-enantiomer (commonly 57-48-7) and the DL-racemate, depending on the supplier and context, necessitating careful specification in procurement for research and industrial applications requiring stereochemical purity .

Why Generic Substitution of D-Fructose (CAS 30237-26-4) with Alternative Monosaccharides Compromises Functional Performance in Research and Industrial Applications


Generic substitution of D-fructose with other monosaccharides such as D-glucose, sucrose, or D-allulose is not functionally equivalent due to profound differences in sweetness potency, metabolic stability, and physicochemical behavior. D-fructose exhibits a relative sweetness of 1.27-1.73 times that of sucrose and a glycemic index of approximately 23, compared to 100 for glucose and 60 for sucrose, leading to distinct sensory profiles and metabolic responses [1]. Its melting behavior and solubility characteristics diverge significantly from its isomers, impacting process design and product formulation [2]. Furthermore, D-fructose undergoes rapid hepatic metabolism (with only 43-53% remaining after 240 minutes in hepatocytes), whereas its C3-epimer D-allulose remains highly stable (94.5-96.8% remaining), underscoring that stereochemical configuration critically governs biological and industrial utility [3].

Quantitative Evidence Guide: Differential Performance of D-Fructose (CAS 30237-26-4) Against Key Comparators


Sweetness Potency: D-Fructose vs. Sucrose and Glucose

D-fructose demonstrates 1.27 to 1.73 times the sweetness of sucrose on a weight basis, significantly exceeding the sweetness of glucose (0.6) and allulose (0.7) [1]. This quantitative difference is critical for formulators aiming to reduce caloric content while maintaining desired sweetness intensity.

Sweetener formulation Sensory science Food product development

Affinity for Sweet Taste Receptor: EC50 Comparison of D-Fructose with Sucrose and Allulose

In a cell-based sweet taste receptor affinity assay, D-fructose exhibited an EC50 of 41.22 mM, indicating lower potency than sucrose (26 mM) but higher potency than allulose (68.65 mM) [1]. This quantitative measure of receptor activation translates to a relative potency of 0.63 compared to sucrose.

Taste receptor pharmacology Sweetener potency Molecular interaction

Hepatic Metabolic Stability: D-Fructose vs. D-Allulose in Hepatocyte Assays

D-Fructose undergoes rapid hepatic metabolism, with only 43.1-52.6% of the initial amount remaining after 240 minutes in human and rat hepatocyte cultures. In stark contrast, D-allulose exhibits remarkable stability under identical conditions, with 94.5-96.8% remaining [1].

Metabolic stability Hepatocyte metabolism Nutritional biochemistry

Melting Behavior and Thermal Decomposition: D-Fructose vs. D-Glucose and Sucrose

Under controlled differential scanning calorimetry (DSC) at a heating rate of 1°C/min, D-fructose exhibits a melting onset temperature (Tₒ) of 112.7°C, a heat of fusion (ΔHf) of 154.1 J/g, and an initial decomposition temperature (Ti) of 113.9°C. This is in contrast to D-glucose (Tₒ 146.5°C, ΔHf 185.4 J/g, Ti 152.0°C) and sucrose (Tₒ 184.5°C, ΔHf 126.6 J/g, Ti 171.3°C) [1].

Thermal analysis Crystallization Process engineering

Glycemic Index (GI): D-Fructose vs. D-Glucose and Sucrose

For a 50 g reference amount, D-fructose has a glycemic index (GI) of 23, which is substantially lower than that of D-glucose (GI = 100) and sucrose (GI = 60) [1]. This low GI reflects the unique hepatic metabolism of fructose and its minimal direct impact on blood glucose levels.

Glycemic response Diabetes management Nutritional science

Aqueous Hydration and Water-Holding Capacity: D-Fructose vs. D-Allulose

Molecular dynamics simulations reveal that D-fructose exhibits a higher hydration number and fraction of bound water in solution compared to D-allulose, but lower than D-glucose [1]. This intermediate hydration behavior, driven by differences in intramolecular hydrogen bonding, influences properties such as water activity, osmotic pressure, and solubility.

Hydration dynamics Molecular simulation Physicochemical properties

Optimal Research and Industrial Application Scenarios for D-Fructose (CAS 30237-26-4) Based on Quantitative Differentiation


Low-Glycemic Sweetener Formulation for Diabetic and Weight-Management Products

D-Fructose's glycemic index of 23—77 points lower than glucose and 37 points lower than sucrose—makes it the preferred caloric sweetener for products targeting reduced postprandial glycemic response [1]. Its sweetness potency (1.27-1.73× sucrose) allows for reduced usage levels, further lowering caloric load [2]. This combination uniquely positions D-fructose for diabetic-friendly beverages, nutritional bars, and meal replacements where glucose or sucrose would be contraindicated.

Sweetener Blend Optimization Using Receptor Affinity Data

The EC50 of D-fructose (41.22 mM) relative to sucrose (26 mM) provides a quantitative basis for designing sweetener blends that achieve specific sweetness temporal profiles or cost targets [3]. Formulators can combine fructose with high-intensity sweeteners (e.g., rebaudioside A, EC50 = 19.43 µM) to balance bulk, mouthfeel, and sweetness onset, leveraging the distinct receptor kinetics of each component.

Thermal Processing of Carbohydrate-Containing Products Requiring Lower Melting Point

The melting onset temperature of D-fructose (112.7°C at 1°C/min) is significantly lower than that of glucose (146.5°C) or sucrose (184.5°C) [4]. This property is advantageous in applications such as confectionery coatings, low-temperature baking, or extrusion processes where early melting and caramelization are desired, but it also necessitates precise temperature control to avoid unwanted degradation, distinguishing it from more thermally robust alternatives.

In Vitro Metabolism Studies of Hepatic Fructolysis Pathways

The rapid hepatic metabolism of D-fructose (only 43-53% remaining after 240 min in hepatocytes) contrasts sharply with the stability of D-allulose (94.5-96.8% remaining) [5]. This difference is exploited in experimental models designed to study fructose-specific metabolic pathways (e.g., fructolysis, de novo lipogenesis) or to screen compounds that modulate fructose metabolism. Researchers should select D-fructose when rapid hepatic clearance is the desired experimental variable.

Technical Documentation Hub

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